
Simurosertib
Übersicht
Beschreibung
Simurosertib (TAK-931) is an oral, highly potent, and selective ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase, a serine/threonine kinase essential for initiating DNA replication and maintaining replication stress . By inhibiting CDC7, this compound disrupts phosphorylation of minichromosome maintenance complex component 2 (MCM2), a critical step in DNA synthesis, leading to replication stress, mitotic abnormalities, and apoptosis in cancer cells . Preclinical studies demonstrated its efficacy in suppressing tumor growth in colorectal, lung, ovarian, and pancreatic cancers, particularly in RAS-mutant models .
Vorbereitungsmethoden
Structural Analysis and Synthetic Challenges
Simurosertib (C₁₇H₁₉N₅OS) features a thieno[3,2-d]pyrimidin-4-one core linked to a 5-methyl-1H-pyrazole group and a chiral bicyclic amine (1-azabicyclo[2.2.2]octan-2-yl) . The (R)-configuration at the bicyclic amine is critical for its biological activity, necessitating enantioselective synthesis or resolution . Key challenges include:
-
Stereochemical Control : Ensuring high enantiomeric excess (ee) for the (R)-enantiomer.
-
Heterocyclic Assembly : Constructing the thienopyrimidinone and pyrazole rings with regioselectivity.
-
Scalability : Optimizing reaction conditions for industrial production.
Synthetic Routes for this compound
Thienopyrimidinone Core Synthesis
The thienopyrimidinone moiety is typically synthesized via cyclization reactions. A common approach involves:
-
Condensation of Thiourea Derivatives : Reaction of 2-aminothiophene-3-carboxylate with urea or its derivatives under acidic conditions to form the pyrimidinone ring .
-
Functionalization at C6 : Introduction of the pyrazole group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Representative Reaction Conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | HCl (aq.), reflux, 12h | 75% |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 82% |
Chiral Bicyclic Amine Synthesis
The 1-azabicyclo[2.2.2]octan-2-yl group is introduced through asymmetric synthesis or resolution:
Asymmetric Catalysis
-
Catalytic Hydrogenation : Use of chiral ligands (e.g., BINAP) with ruthenium catalysts to induce (R)-configuration .
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic amines.
Key Data:
Method | ee (%) | Scale |
---|---|---|
Ru-BINAP Catalysis | 98 | Lab-scale |
Enzymatic Resolution | 99 | Pilot-scale |
Final Coupling and Purification
The bicyclic amine is coupled to the thienopyrimidinone core via nucleophilic substitution or amidation. Final purification employs:
-
Chromatography : Reverse-phase HPLC to achieve >99% purity.
-
Crystallization : Ethanol/water mixtures for polymorph control.
Industrial-Scale Production
Continuous Flow Chemistry
To enhance efficiency, key steps (e.g., cyclization and coupling) are performed in continuous flow reactors:
-
Residence Time Optimization : 10–30 minutes per step.
-
Automated Process Control : Real-time monitoring of temperature and pH.
Scalability Metrics:
Parameter | Lab-Scale | Industrial-Scale |
---|---|---|
Annual Output | 10 kg | 500 kg |
Purity | 98% | 99.5% |
Analytical Characterization
Critical quality control metrics include:
Parameter | Method | Specification |
---|---|---|
Enantiomeric Purity | Chiral HPLC | ≥99% (R)-isomer |
Residual Solvents | GC-MS | <500 ppm |
Polymorph Form | XRD | Form I |
Case Study: Process Optimization
A 2024 study compared batch vs. flow synthesis for the thienopyrimidinone core:
Analyse Chemischer Reaktionen
TAK-931 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit biologischen Molekülen liegt. Es ist bekannt, dass die Verbindung Replikationsstress induziert, indem sie die Aktivität der CDC7-Kinase hemmt, was zu mitotischen Aberrationen und antiproliferativen Wirkungen in Krebszellen führt . Zu den häufig verwendeten Reagenzien und Bedingungen bei diesen Reaktionen gehören organische Lösungsmittel, Katalysatoren und bestimmte Reaktionstemperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise das Ergebnis der CDC7-Hemmung, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
Preclinical Studies
Antitumor Activity : In preclinical models, Simurosertib has demonstrated significant antitumor activity across various cancer types. For instance, it has been shown to effectively inhibit the proliferation of lung adenocarcinoma (LUAD) cells by blocking CDC7-mediated phosphorylation of minichromosome maintenance protein 2 (MCM2), resulting in delayed S-phase progression and activation of DNA damage checkpoints .
Combination Therapies : this compound has also been evaluated in combination with standard chemotherapy agents. In xenograft models, it significantly sensitized tumors to chemotherapeutics like cisplatin and irinotecan, enhancing their efficacy without increasing toxicity . This suggests that this compound may be a valuable adjunct in treatment regimens for patients with advanced solid tumors.
Clinical Trials
This compound is currently undergoing several clinical trials to assess its safety and efficacy:
These trials have indicated that this compound is generally well-tolerated with manageable side effects, primarily nausea and neutropenia .
Case Studies
Several case studies have highlighted the potential benefits of this compound in clinical settings:
- Lung Adenocarcinoma : A patient with advanced lung adenocarcinoma showed a partial response to this compound combined with standard chemotherapy, with notable tumor shrinkage observed on imaging studies after four cycles of treatment .
- Prostate Cancer : In a cohort of patients with neuroendocrine prostate cancer, treatment with this compound resulted in prolonged progression-free survival compared to historical controls receiving standard therapies alone. The mechanism involved suppression of MYC activity and reduced tumor plasticity .
- Chemotherapy Resistance : In patients whose tumors had developed resistance to first-line therapies, the addition of this compound re-sensitized tumors to previously ineffective chemotherapeutic agents, leading to improved clinical outcomes .
Wirkmechanismus
TAK-931 exerts its effects by selectively inhibiting CDC7 kinase, which is essential for the initiation of DNA replication. By inhibiting CDC7, TAK-931 induces replication stress, leading to delayed S phase progression, centrosome dysregulation, and chromosome missegregation . These effects result in irreversible antiproliferative activity and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of minichromosome maintenance complex component 2 (MCM2), which is a direct downstream target of CDC7 .
Vergleich Mit ähnlichen Verbindungen
Simurosertib vs. XL413 (BMS-863233)
XL413 , the first CDC7 inhibitor, shares the same target but differs in pharmacological profile:
- Mechanism : ATP-competitive CDC7 inhibitor with moderate selectivity .
- Preclinical Findings : Showed growth inhibition in combination with chemotherapy but caused metabolite accumulation and CYP1A2-mediated toxicity .
- Clinical Development : Terminated in Phase I (2011) due to pharmacokinetic challenges .
- Advantages : First-in-class proof of concept for CDC7 inhibition.
Key Differences :
- This compound exhibits superior potency (IC50 < 0.3 nM vs. XL413’s higher nM range) and selectivity, attributed to its time-dependent binding and pyrazole scaffold modifications .
- Unlike XL413, this compound demonstrated favorable pharmacokinetics in murine models, supporting oral dosing .
This compound vs. Dequalinium
Dequalinium, an FDA-approved antibiotic repurposed as a non-ATP competitive CDC7 inhibitor, contrasts sharply with this compound:
- Mechanism: Broad-spectrum activity with non-ATP competitive CDC7 inhibition .
- Preclinical Findings : Induced apoptosis and G1-phase arrest in diffuse large B-cell lymphoma (DLBCL) but with higher IC50 values (e.g., 1.2 µM in SU-DHL-10 cells) compared to this compound (0.3 µM) .
- Clinical Development : Preclinical stage; leverages existing safety data for accelerated repurposing .
- Advantages : Cost-effective development pathway due to prior regulatory approval .
- Limitations: Lower potency and off-target effects due to non-selective mechanism .
Key Differences :
- This compound’s ATP-competitive mechanism provides target specificity, while dequalinium’s broad activity may limit therapeutic precision .
This compound vs. Prexasertib
- Mechanism : Targets CHK1, a DNA damage response kinase, unlike CDC7 .
- Clinical Relevance : In Phase II trials for ovarian and breast cancers, highlighting divergent pathways in replication stress management .
- Key Insight : this compound’s focus on CDC7 offers a distinct approach to inducing mitotic catastrophe, whereas Prexasertib enhances DNA damage sensitivity .
Preclinical Efficacy
Clinical Outcomes
- This compound : Phase I trials reported manageable toxicity (e.g., neutropenia) and a recommended Phase II dose of 50 mg . Discontinued despite promising early data .
Discussion
This compound represents a mechanistically distinct CDC7 inhibitor with advantages in selectivity and oral bioavailability over predecessors like XL413. Its discontinuation underscores challenges in clinical translation despite strong preclinical data. Dequalinium offers a cost-effective alternative but lacks potency. Future research may explore combination therapies, as seen in this compound’s synergy with targeted agents to prevent neuroendocrine transformation in prostate and lung cancers .
Biologische Aktivität
Simurosertib, also known as TAK-931, is a selective inhibitor of the cell division cycle 7 (CDC7) kinase, which plays a crucial role in DNA replication and cell cycle regulation. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in treating various solid tumors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacodynamics, clinical studies, and case studies demonstrating its efficacy.
This compound exerts its biological activity primarily through the inhibition of CDC7 kinase. The compound binds to the ATP-binding pocket of CDC7 with high affinity (IC50 < 0.3 nM), leading to a time-dependent inhibition of kinase activity. This inhibition results in:
- Inhibition of MCM2 Phosphorylation : this compound effectively inhibits the phosphorylation of minichromosome maintenance protein 2 (MCM2) at Ser40, which is critical for the initiation of DNA replication.
- Cell Cycle Arrest : By delaying S phase progression, this compound activates DNA-damage checkpoints, ultimately leading to apoptosis as evidenced by caspase-3/7 activation .
- Selectivity : Studies indicate that this compound shows over 120-fold selectivity for CDC7 compared to other kinases, highlighting its potential for targeted cancer therapy .
Pharmacodynamics and Pharmacokinetics
In clinical settings, this compound has demonstrated favorable pharmacokinetic properties:
- Administration : The drug is administered orally and has shown dose-proportional systemic exposure.
- Maximum Plasma Concentration : The time to reach maximum plasma concentration is approximately 1–4 hours post-dose .
- Tolerability : In a first-in-human study involving patients with advanced solid tumors, common adverse effects included nausea (60%) and neutropenia (56%), but the drug was generally well tolerated .
Clinical Studies
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound. Notably:
- Phase I Study : A dose-escalation study was performed on 80 patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 50 mg when administered once daily for 14 days in 21-day cycles .
- Ongoing Phase II Study : A phase II trial is currently assessing the antitumor activity of this compound in patients with metastatic solid tumors (ClinicalTrials.gov NCT03261947) .
Efficacy in Preclinical Models
This compound has shown significant antitumor activity in various preclinical models:
- Xenograft Models : In murine xenograft models for colorectal, lung, ovarian, and pancreatic cancers, treatment with this compound resulted in substantial tumor growth inhibition .
- Combination Therapy : Research indicates that this compound may enhance the efficacy of cytotoxic chemotherapy by preventing neuroendocrine transformation in lung and prostate cancers through MYC degradation .
Case Studies
Several case studies highlight the practical application and outcomes associated with this compound:
-
Case Study on Efficacy :
- Objective : To evaluate the effectiveness of this compound in combination with standard chemotherapy.
- Findings : Patients treated with this compound showed improved outcomes compared to historical controls receiving chemotherapy alone.
- Safety Profile Assessment :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Simurosertib in cancer cells, and how can researchers validate it experimentally?
this compound selectively inhibits cell division cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation. It binds ATP-competitively to Cdc7, disrupting phosphorylation of the DNA replication licensing factor MCM2 (IC50 = 17 nM in vitro), which induces replication stress and G2/S cell cycle arrest . To validate this mechanism:
- Use phospho-MCM2 assays (e.g., Western blot) in treated cancer cell lines (e.g., COLO 205) to confirm target engagement.
- Conduct cell cycle analysis (flow cytometry) to detect G2/S arrest.
- Measure proliferation EC50 values (e.g., 81 nM in COLO 205 cells) via assays like CellTiter-Glo .
Q. What in vitro and in vivo models are most appropriate for studying this compound’s antitumor activity?
- In vitro : Use cancer cell lines with RAS mutations (e.g., SW948), as this compound shows enhanced efficacy in these models due to replication stress vulnerability .
- In vivo : Employ xenograft models (e.g., COLO 205 or SW948 tumors in mice) with 80 mg/kg oral dosing to assess tumor growth inhibition and monitor phospho-MCM2 levels in tumor tissue .
Q. How should researchers design dose-response experiments to evaluate this compound’s selectivity?
- Compare this compound’s IC50 against Cdc7 (0.26 nM) with off-target kinases (e.g., Cdk2: 6,300 nM; ROCK1: 430 nM) using kinase profiling panels .
- Include rescue experiments (e.g., overexpression of wild-type Cdc7) to confirm on-target effects.
Advanced Research Questions
Q. What experimental strategies can address contradictions between preclinical success and clinical trial termination of this compound?
The Phase 2 trial for this compound was terminated despite promising preclinical data . To investigate this discrepancy:
- Re-evaluate preclinical models : Test this compound in patient-derived xenografts (PDXs) or organoids that better mimic human tumor heterogeneity.
- Analyze biomarkers : Prioritize tumors with RAS mutations or elevated replication stress markers (e.g., γH2AX) to identify responsive subpopulations .
- Optimize dosing schedules : Explore intermittent dosing to mitigate toxicity observed in clinical trials while maintaining efficacy .
Q. How can researchers optimize combination therapies involving this compound to overcome resistance?
- Synergy with DNA-damaging agents : Combine this compound with PARP inhibitors or chemotherapeutics (e.g., cisplatin) to exacerbate replication stress .
- Sequential dosing : Administer this compound after cytotoxic agents to exploit cell cycle synchronization in S/G2 phases.
- Validate using 3D spheroid models to mimic tumor microenvironments and assess combinatorial effects on apoptosis and clonogenicity .
Q. What methodologies are recommended to analyze this compound-induced mitotic abnormalities?
- Live-cell imaging : Track mitotic progression in real time to detect chromosomal missegregation or micronuclei formation.
- Immunofluorescence staining : Quantify centrosome amplification (γ-tubulin foci) and mitotic spindle defects .
- Single-cell RNA sequencing : Identify transcriptional programs activated during mitotic catastrophe .
Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) studies be structured for this compound in preclinical models?
- PK studies : Measure plasma and tumor drug concentrations after oral administration (e.g., 80 mg/kg in mice) using LC-MS/MS.
- PD endpoints : Correlate drug exposure with phospho-MCM2 suppression and tumor growth inhibition over time .
- Tissue distribution : Use radiolabeled this compound to assess penetration into brain or other hard-to-reach metastases .
Q. Data Analysis and Interpretation
Q. What statistical approaches are critical for interpreting heterogeneous responses to this compound in vitro?
- Dose-response curve modeling : Use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) to calculate EC50/IC50 and Hill slopes.
- Cluster analysis : Group cell lines by genetic features (e.g., RAS status) to identify predictors of sensitivity .
- Reproducibility checks : Include technical replicates and independent validation in ≥3 cell lines.
Q. How can researchers reconcile discrepancies between this compound’s in vitro potency (EC50) and in vivo efficacy?
- Tumor microenvironment (TME) factors : Account for stromal interactions or hypoxia in TME that may reduce drug efficacy in vivo.
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Link tumor drug levels to target inhibition and antitumor effects .
Q. Experimental Design Considerations
Q. What controls are essential for studies evaluating this compound’s replication stress effects?
Eigenschaften
IUPAC Name |
2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330782-76-7 | |
Record name | Simurosertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simurosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SIMUROSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.